molecular formula C7H7NO3 B13957290 2-Ethynyl-5-oxo-L-proline CAS No. 74580-20-4

2-Ethynyl-5-oxo-L-proline

Cat. No.: B13957290
CAS No.: 74580-20-4
M. Wt: 153.14 g/mol
InChI Key: HXYYVBWFJDOPKI-ZETCQYMHSA-N
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Description

2-Ethynyl-5-oxo-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethynyl group at the second position and a keto group at the fifth position of the proline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-oxo-L-proline typically involves the introduction of an ethynyl group to the proline ring. One common method is the alkylation of 5-oxo-L-proline with an ethynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the proline ring and subsequent nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the alkylation process, which allows for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-oxo-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-Ethynyl-5-oxo-L-proline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-oxo-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the keto group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethynyl and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable tool in various fields of research .

Properties

CAS No.

74580-20-4

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(2R)-2-ethynyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-2-7(6(10)11)4-3-5(9)8-7/h1H,3-4H2,(H,8,9)(H,10,11)/t7-/m0/s1

InChI Key

HXYYVBWFJDOPKI-ZETCQYMHSA-N

Isomeric SMILES

C#C[C@]1(CCC(=O)N1)C(=O)O

Canonical SMILES

C#CC1(CCC(=O)N1)C(=O)O

Origin of Product

United States

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